molecular formula C21H36O3 B593357 3-O-Methyl-3-methoxymaxterone CAS No. 92282-70-7

3-O-Methyl-3-methoxymaxterone

Cat. No.: B593357
CAS No.: 92282-70-7
M. Wt: 336.516
InChI Key: LLKXAWZFTUNUTQ-RBZZARIASA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-O-Methyl-3-methoxymaxterone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-O-Methyl-3-methoxymaxterone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-O-Methyl-3-methoxymaxterone involves its selective binding to androgen receptors. This binding activates the receptor and initiates a cascade of molecular events that result in the modulation of gene expression and protein synthesis. The molecular targets and pathways involved in this process include the androgen receptor signaling pathway and various downstream effectors .

Comparison with Similar Compounds

3-O-Methyl-3-methoxymaxterone is similar to other selective androgen receptor modulators, such as Ostarine (MK-2866) and Ligandrol (LGD-4033). it is unique in its specific molecular structure and binding affinity to androgen receptors. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Similar Compounds

  • Ostarine (MK-2866)
  • Ligandrol (LGD-4033)
  • RAD140
  • S4 (Andarine)

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-3,3-dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-19-11-12-21(23-3,24-4)13-14(19)5-6-15-16-7-8-18(22)20(16,2)10-9-17(15)19/h14-18,22H,5-13H2,1-4H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKXAWZFTUNUTQ-RBZZARIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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